molecular formula C12H11Cl2N B3024635 2-Chloro-3-chloromethyl-5,7-dimethylquinoline CAS No. 948290-59-3

2-Chloro-3-chloromethyl-5,7-dimethylquinoline

Cat. No.: B3024635
CAS No.: 948290-59-3
M. Wt: 240.12 g/mol
InChI Key: MUOUPNFBZGRTAD-UHFFFAOYSA-N
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Description

2-Chloro-3-chloromethyl-5,7-dimethylquinoline: is a halogenated heterocyclic compound with the molecular formula C12H11Cl2N and a molecular weight of 240.13 g/mol This compound is characterized by the presence of two chlorine atoms, a chloromethyl group, and two methyl groups attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline typically involves the chlorination of 5,7-dimethylquinoline. The process can be carried out using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atoms at the desired positions on the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Scientific Research Applications

Chemistry: 2-Chloro-3-chloromethyl-5,7-dimethylquinoline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for investigating the biological activity of halogenated quinolines .

Medicine: Its derivatives are explored for their antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: 2-Chloro-3-chloromethyl-5,7-dimethylquinoline is unique due to the specific positions of the chlorine and methyl groups on the quinoline ring. This unique arrangement imparts distinct chemical and biological properties to the compound, making it different from other similar quinoline derivatives .

Properties

IUPAC Name

2-chloro-3-(chloromethyl)-5,7-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c1-7-3-8(2)10-5-9(6-13)12(14)15-11(10)4-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOUPNFBZGRTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)Cl)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588972
Record name 2-Chloro-3-(chloromethyl)-5,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948290-59-3
Record name 2-Chloro-3-(chloromethyl)-5,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948290-59-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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